Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one
Description
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one is a chemical compound with the following properties:
- Chemical Formula : C₁₃H₁₁NNaO₂⁺
- Molecular Weight : 236.22 g/mol
- Melting Point : Not specified
- Boiling Point : 366.6°C at 760 mmHg
- Flash Point : 175.5°C
- Density : 1.16 g/cm³
- Stability : Information on stability is not readily available.
- Water Solubility : Unknown
- Index of Refraction : 1.59
- PSA (Polar Surface Area) : 49.66 Ų
- LogP (Partition Coefficient) : 2.47
- Exact Mass : 236.07 g/mol
- Vapour Pressure : Not specified
Synthesis Analysis
Unfortunately, specific details regarding the synthesis of this compound are scarce in the literature. Further research would be necessary to uncover synthetic pathways and methods.
Molecular Structure Analysis
The molecular structure of Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one consists of a cyclohexadienone ring with a hydroxyphenyl group and an imino group. The sodium ion (Na⁺) is associated with the compound, likely as a salt form.
Chemical Reactions Analysis
The reactivity and chemical reactions of this compound are not well-documented. Investigating its behavior under various conditions and its interactions with other molecules would be essential for a comprehensive understanding.
Physical And Chemical Properties Analysis
The compound’s physical properties, such as melting point, boiling point, and solubility, remain uncertain. Experimental determination and characterization are crucial for a thorough assessment.
Future Directions
To advance our knowledge of this compound, future studies should focus on:
- Synthetic Methods : Develop efficient and scalable synthetic routes.
- Biological Activity : Investigate potential applications, such as pharmaceutical or agrochemical uses.
- Structural Elucidation : Obtain crystallographic data to confirm the molecular structure.
- Toxicology : Assess safety profiles and potential hazards.
properties
IUPAC Name |
sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2.Na/c1-9-8-12(16)6-7-13(9)14-10-2-4-11(15)5-3-10;/h2-8,15H,1H3;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMNIJMAXYPWOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CC1=NC2=CC=C(C=C2)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NNaO2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00636303 | |
Record name | sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
CAS RN |
5418-36-0 | |
Record name | NSC10444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | sodium;4-(4-hydroxyphenyl)imino-3-methylcyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00636303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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